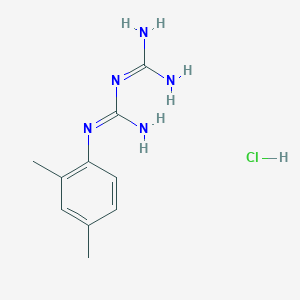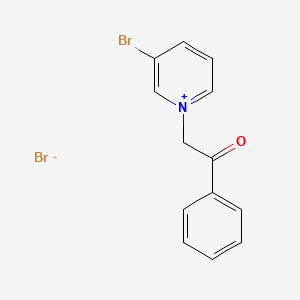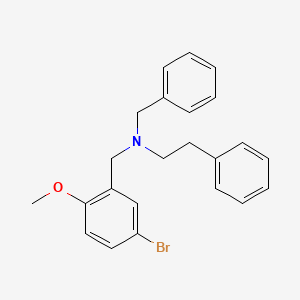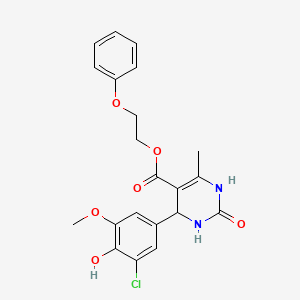
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride, also known as Guanidine hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a strong alkaline property. Guanidine hydrochloride has been utilized in various fields of study, including biochemistry, molecular biology, and organic chemistry.
Wirkmechanismus
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride acts as a denaturant by disrupting the hydrogen bonds and hydrophobic interactions that stabilize the protein structure. It binds to the protein molecule and unfolds it, exposing the hydrophobic regions. This causes the protein to lose its native conformation and become unfolded. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride also disrupts the interactions between nucleic acids and proteins, leading to the dissociation of nucleic acid-protein complexes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can have various biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and trypsin. It can also induce the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has several advantages for lab experiments. It is a powerful denaturant that can effectively solubilize proteins and enzymes. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It can be toxic to living organisms and must be handled with care. It can also cause artifacts in some experiments, such as the formation of aggregates or the modification of amino acids.
Zukünftige Richtungen
There are several future directions for the use of N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride in scientific research. One area of interest is the study of protein folding and stability. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can be used to denature proteins and then monitor their refolding, providing insights into the folding process. Another area of interest is the development of new denaturants with improved properties, such as increased solubility or reduced toxicity. Finally, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can be utilized in the synthesis of new organic compounds with potential applications in medicine or materials science.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride is a versatile chemical compound that has been widely used in scientific research. Its ability to denature proteins and solubilize nucleic acids has made it an essential tool in biochemistry and molecular biology. While it has some limitations, its advantages make it a valuable resource for researchers in various fields. With continued research, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride may lead to new discoveries and applications in the future.
Synthesemethoden
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride is typically synthesized by reacting dicyandiamide with hydrochloric acid. The reaction results in the formation of N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride and ammonia gas. The process can be carried out at room temperature and atmospheric pressure. The resulting product can be purified by recrystallization from water.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has been widely used in scientific research as a denaturant and protein solubilizer. It has been utilized in the purification of proteins and enzymes, as well as in the study of protein folding and stability. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has also been used in the isolation and purification of nucleic acids. In addition, it has been utilized in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(2,4-dimethylphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c1-6-3-4-8(7(2)5-6)14-10(13)15-9(11)12;/h3-5H,1-2H3,(H6,11,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYTZWDCFAJNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N=C(N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-XYlyl)biguanide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)
![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)



![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)

![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)
